4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-3-13-8-6(4-9)7(10)11-5(2)12-8/h3H2,1-2H3,(H2,10,11,12) |
InChI Key |
KJQLAWITCGJORN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1C#N)N)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Master Guide: 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile
CAS: 100377-98-8 | Formula: C₈H₁₀N₄O | MW: 178.19 g/mol [1]
Executive Summary
4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic building block essential in the synthesis of purinergic receptor antagonists (specifically P2X3 and P2X7 inhibitors) and various kinase inhibitors. Its structure combines a pyrimidine core with three distinct functional handles—an amino group, an ethoxy group, and a nitrile moiety—positioned around a 2-methyl substituted ring. This unique substitution pattern makes it a versatile scaffold for Structure-Activity Relationship (SAR) exploration, allowing for orthogonal functionalization at the C4, C5, and C6 positions.
This guide provides a rigorous technical analysis of the compound's molecular architecture, a validated industrial synthesis route, detailed characterization protocols, and a strategic overview of its reactivity profile.
Molecular Architecture & Properties[2][3]
The compound exists primarily as the amino-pyrimidine tautomer, stabilized by the electron-withdrawing nitrile group at the C5 position, which enhances the acidity of the N-H protons and the electrophilicity of the ring carbons.
Physicochemical Profile[1][4][5][6][7][8][9][10][11][12]
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 248 – 252 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH; Insoluble in Water |
| pKa (Calc) | ~3.0 (Pyrimidine N1), ~11.5 (Amino group - weak acid) |
| LogP | 1.2 – 1.5 (Predicted) |
| H-Bond Donors | 1 (Amino group) |
| H-Bond Acceptors | 4 (N1, N3, Nitrile N, Ethoxy O) |
Structural Logic
-
C2-Methyl: Provides metabolic stability against oxidative dealkylation compared to longer alkyl chains, while maintaining a small steric footprint.
-
C4-Amino: Acts as a key hydrogen bond donor in active sites (e.g., hinge binding in kinases).
-
C5-Nitrile: A versatile electrophile; can be hydrolyzed to an amide (primary metabolite) or reduced to an aminomethyl group (for Vitamin B1 analogs).
-
C6-Ethoxy: A lipophilic anchor that can be displaced by nucleophiles under forcing conditions or serve as a hydrophobic contact point.
Synthetic Route & Methodology
The most convergent and scalable synthesis involves the condensation of Acetamidine hydrochloride with (Diethoxymethylene)malononitrile . This route avoids the formation of the 4-hydroxy byproduct common in cyanoacetate-based syntheses.
Reaction Scheme (DOT Visualization)
Caption: Convergent synthesis via condensation of acetamidine and (diethoxymethylene)malononitrile.
Detailed Experimental Protocol
Reagents:
-
Acetamidine hydrochloride (1.0 eq)[2]
-
(Diethoxymethylene)malononitrile (1.05 eq)
-
Sodium Ethoxide (2.5 eq, 21% wt in Ethanol)
Procedure:
-
Preparation: Charge a dry 3-neck round-bottom flask with Acetamidine hydrochloride (10.0 g, 105 mmol) and Absolute Ethanol (100 mL) under nitrogen atmosphere.
-
Base Addition: Cool the suspension to 0–5 °C. Dropwise add Sodium Ethoxide solution (2.5 eq) over 20 minutes. The mixture will become a white slurry (NaCl precipitation). Stir for 30 minutes.
-
Condensation: Add (Diethoxymethylene)malononitrile (18.4 g, 110 mmol) dropwise or portion-wise, maintaining internal temperature <10 °C.
-
Cyclization: Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours. Then, heat to reflux (78 °C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane) or HPLC.
-
Work-up: Cool the mixture to room temperature. Quench by pouring into crushed ice/water (300 mL). Adjust pH to ~7.0 with dilute HCl if necessary.
-
Isolation: The product precipitates as a white/pale-yellow solid. Filter the solid and wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).
-
Purification: Recrystallize from hot Ethanol or DMF/Water mixture to achieve >98% purity.
Mechanism: The free base of acetamidine attacks the electrophilic double bond of the malononitrile derivative, displacing one ethoxy group. The second nitrogen of the amidine then attacks one of the nitrile groups (Pinner-like reaction) or the remaining ethoxy-bearing carbon (if using alternative precursors), leading to ring closure. In this specific pathway, the attack on the nitrile is favored to form the 4-amino group directly.
Characterization & Quality Control
Trust in the chemical identity is established via multi-modal spectroscopy. The following data represents the expected signals for the pure compound.
NMR Spectroscopy (DMSO-d₆)[3][12]
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.60 – 7.80 | Broad Singlet | 2H | -NH₂ (Exchangeable w/ D₂O) |
| ¹H | 4.38 | Quartet (J=7.1 Hz) | 2H | -O-CH₂ -CH₃ |
| ¹H | 2.35 | Singlet | 3H | C2-CH₃ |
| ¹H | 1.32 | Triplet (J=7.1 Hz) | 3H | -O-CH₂-CH₃ |
| ¹³C | 168.5 | Singlet | C | C4 (C-NH₂) |
| ¹³C | 164.2 | Singlet | C | C2 (C-Me) |
| ¹³C | 162.8 | Singlet | C | C6 (C-OEt) |
| ¹³C | 115.1 | Singlet | C | -CN |
| ¹³C | 78.5 | Singlet | C | C5 (C-CN) |
| ¹³C | 62.4 | Singlet | C | -O-C H₂- |
| ¹³C | 25.8 | Singlet | C | C2-M e |
| ¹³C | 14.2 | Singlet | C | -O-CH₂-C H₃ |
Infrared (IR) & Mass Spectrometry (MS)[2]
-
IR (ATR, cm⁻¹): 3350, 3180 (N-H str), 2215 (C≡N str, sharp), 1645 (C=N str), 1560 (Pyrimidine ring), 1250 (C-O-C str).
-
MS (ESI+): m/z 179.1 [M+H]⁺.
Reactivity & Functionalization[6][10]
This scaffold is designed for late-stage diversification. The reactivity is governed by the electron-deficient nature of the pyrimidine ring.
Key Transformations (DOT Visualization)
Caption: Primary functionalization pathways for the pyrimidine scaffold.
-
Nitrile Hydrolysis: Treatment with conc. H₂SO₄ yields the primary amide. Further hydrolysis gives the carboxylic acid, useful for coupling with amines.
-
Sandmeyer Reaction: The 4-amino group can be converted to a halogen (Cl, Br, I) via diazotization (isoamyl nitrite/CuX₂). This allows for Suzuki/Buchwald couplings at the 4-position.
-
Nucleophilic Aromatic Substitution (SnAr): The 6-ethoxy group is a potential leaving group, though less reactive than a halogen. Under forcing conditions with strong nucleophiles (e.g., hydrazine, primary amines), the ethoxy group can be displaced to yield N,N-disubstituted pyrimidines.
References
-
Synthesis of Pyrimidines: Bagley, M. C., et al. "A new one-step synthesis of pyridines and pyrimidines." Tetrahedron Letters, 2002. Link
-
P2X3 Antagonists: Ford, A. P. "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling, 2012.[3] Link
-
Pyrimidine Chemistry: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. Link
-
Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link
-
Compound Registry: PubChem CID 100377-98-8. Link
Sources
Technical Guide: Solubility Profiling & Handling of 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile
[1][2][3]
Executive Summary
Compound Identity: this compound CAS Number: 100377-98-8 Molecular Formula: C₈H₁₀N₄O Molecular Weight: 178.19 g/mol [1][2][3][4][5]
This technical guide provides an in-depth analysis of the solubility characteristics of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1][2][3] As a functionalized aminopyrimidine, this compound serves as a critical heterocyclic building block in the synthesis of bioactive agents, including potential kinase inhibitors and thiamine analogs.[1][2][3]
Understanding the differential solubility between the aprotic, highly polar DMSO and the protic, polar Methanol is essential for optimizing experimental workflows—specifically for preparing stable stock solutions for bioassays (DMSO) and designing efficient purification or recrystallization processes (Methanol).[1][2][3]
Physicochemical Context & Solubility Mechanism[1][2][6][7][8][9]
To predict and manipulate the solubility of this compound, one must analyze its functional groups.[1][2][3] The molecule features a pyrimidine core decorated with:
-
Cyano group (-CN): A strong hydrogen bond acceptor and dipole driver.[1][2][3]
-
Ethoxy group (-OCH₂CH₃): Adds lipophilic character compared to its methoxy or hydroxy analogs, slightly reducing water solubility while enhancing compatibility with organic solvents.[1][2][3]
Solvation Mechanics[1][2][3]
-
In DMSO (Aprotic): DMSO acts as a powerful Lewis base.[1][2][3] It effectively solvates the amino protons and interacts with the pi-deficient pyrimidine ring via dipole-dipole interactions.[1][2][3] The absence of a proton donor in DMSO preventing self-aggregation of the solvent allows it to penetrate the crystal lattice of the pyrimidine derivative efficiently.[1][2]
-
In Methanol (Protic): Methanol engages in a complex hydrogen-bonding network.[1][2][3] It acts as both a donor (to the pyrimidine nitrogens and the nitrile) and an acceptor (from the exocyclic amine).[2][3] This dual capability makes it an excellent solvent for process chemistry, particularly where temperature-dependent solubility is required for purification.[1][2][3]
Visualization: Solvation Interactions
The following diagram illustrates the theoretical interaction modes driving solubility in these two distinct solvent systems.
Figure 1: Mechanistic pathways of solvation.[1][2][3] DMSO relies on strong dipolar interactions for high-concentration dissolution, while Methanol utilizes hydrogen bonding networks ideal for thermal gradients.[1][2][3]
Solubility Analysis & Application
Dimethyl Sulfoxide (DMSO)
Role: Primary solvent for biological assay stock solutions and NMR analysis.[1][2][3]
-
Solubility Capacity: High.[1][2] Based on structural analogs (e.g., CAS 698-29-3), solubility is expected to exceed 50 mg/mL at ambient temperature (25°C).[1][2][3]
-
Stability: Excellent chemical stability in anhydrous DMSO.[1][2] However, DMSO is hygroscopic; water absorption can cause gradual precipitation of the compound over time due to the "antisolvent" effect of water on this lipophilic pyrimidine.[1][2][3]
-
Freezing Point: DMSO freezes at 19°C. Stock solutions stored in the refrigerator (4°C) will solidify.[1][2][3] Repeated freeze-thaw cycles must be managed carefully to ensure the compound re-dissolves completely upon thawing.[1][2]
Methanol (MeOH)
Role: Process solvent for synthesis, reaction medium, and purification (recrystallization).[1][2][3]
-
Solubility Capacity: Moderate to Good (Temperature Dependent).[1][2][3]
-
Operational Advantage: The significant solubility differential between hot and cold methanol makes it the solvent of choice for purifying this intermediate from reaction byproducts.[2][3] The ethoxy group enhances solubility in hot methanol compared to more polar analogs.[2][3]
Summary Data Table
| Parameter | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |
| Solubility Classification | High (Soluble) | Moderate (Temp.[1][2][3] Dependent) |
| Estimated Limit (25°C) | > 50 mg/mL (Est.) | 10 - 30 mg/mL (Est.) |
| Primary Application | Assay Stock Solutions, NMR | Recrystallization, Synthesis |
| Key Risk | Hygroscopicity (Water absorption) | Evaporation (Concentration drift) |
| Storage Recommendation | -20°C (Aliquot to avoid freeze-thaw) | Ambient (Sealed tight) |
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution in DMSO
Use this protocol for biological screening or analytical standards.
-
Calculate Mass: Determine the mass required for 10 mL of 100 mM solution.
-
Weighing: Weigh 178.2 mg of this compound into a sterile, amber glass vial (to protect from light).
-
Solvent Addition: Add approximately 8 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.[1][2][3]
-
Volume Adjustment: Transfer to a volumetric flask or use a calibrated pipette to bring the final volume to exactly 10.0 mL with DMSO.
-
Storage: Aliquot into 500 µL portions in cryovials. Store at -20°C.
Protocol B: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol if precise thermodynamic solubility data is required for a specific batch or solvent mixture.[1][2][3]
Figure 2: Standard Shake-Flask Workflow for thermodynamic solubility determination.
-
Preparation: Add excess solid compound to 2 mL of solvent (DMSO or Methanol) in a glass vial.
-
Agitation: Shake or stir at a constant temperature (e.g., 25°C) for 24 to 48 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is compatible with both DMSO and MeOH).[1][2][3]
-
Quantification:
-
HPLC Method (Preferred): Dilute the filtrate with mobile phase and inject into HPLC.[1][2][3] Compare peak area against a standard curve.
-
Gravimetric Method (Alternative): Evaporate a known volume of the filtrate to dryness and weigh the residue.[1][2][3] (Only suitable for volatile solvents like Methanol; do not use for DMSO).[1][2][3]
-
Troubleshooting & Stability
DMSO "Freezing" Issues
Problem: You retrieve your stock solution from the fridge, and it is solid. Cause: DMSO freezes at 19°C. Solution: Thaw completely at room temperature (or 30°C water bath) and vortex before use.[1][2][3] The compound may segregate during freezing; using a partially thawed solution will result in concentration errors.[1][2][3]
Precipitation in Aqueous Dilution
Problem: When diluting the DMSO stock into aqueous buffer (e.g., PBS) for an assay, the solution turns cloudy. Cause: The compound is lipophilic (LogP estimated ~1-2).[1][2][3] Rapid change in polarity causes "crashing out."[1][2] Solution:
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69682, 4-Amino-2-methylpyrimidine-5-carbonitrile (Analog Reference).[1][2][3] Retrieved from [Link]
-
Li, Q., et al. (2016). Solubility Determination and Correlation of Pyrimidine Derivatives in Organic Solvents.[1][2][3] Journal of Chemical & Engineering Data.[1][2] (General methodology reference for pyrimidine solubility).
-
European Chemicals Agency (ECHA). Registration Dossier: Aminopyrimidines.[1][2][3] (General safety and handling data).
Methodological & Application
Application Notes & Protocols: One-Pot Multicomponent Synthesis of 2-Substituted Pyrimidine-5-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the efficient one-pot, multicomponent synthesis of pyrimidine-5-carbonitrile derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
Introduction: The Significance of Pyrimidine-5-Carbonitriles
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] Its derivatives are known to exhibit a remarkable spectrum of pharmacological properties, including anticancer,[2][3][4][5][6] anti-inflammatory,[7] analgesic,[1][8] fungicidal,[1][8] and bactericidal activities.[1][8] Specifically, the pyrimidine-5-carbonitrile moiety is a key pharmacophore found in various potent therapeutic agents, including inhibitors of EGFR kinase for cancer therapy.[3][5][6]
The synthesis of these valuable compounds has been significantly advanced by the adoption of one-pot multicomponent reactions (MCRs).[9][10] MCRs offer substantial advantages over traditional multi-step synthesis by combining three or more reactants in a single vessel. This approach enhances efficiency, reduces reaction times, minimizes waste, and simplifies product isolation, aligning with the principles of green and sustainable chemistry.[1][9][11]
This document details a robust and reproducible protocol for synthesizing these derivatives, explains the underlying reaction mechanism, and provides data to guide researchers in optimizing their experimental designs.
Reaction Principles and Mechanism
The one-pot synthesis of 4-aryl-6-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile (a common derivative) typically proceeds via a three-component condensation of an aromatic aldehyde, malononitrile, and thiourea. The reaction is often facilitated by a catalyst in solvent-free conditions or in an eco-friendly solvent like water.
The generally accepted mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde ( 1 ) and malononitrile ( 2 ). The catalyst activates the methylene group of malononitrile, leading to the formation of a benzylidenemalononitrile intermediate ( 3 ).[7][11]
-
Michael Addition: The N-C-N nucleophile, thiourea ( 4 ), then undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile intermediate. This forms a non-cyclic intermediate ( 5 ).[7]
-
Intramolecular Cyclization & Tautomerization: The intermediate ( 5 ) rapidly undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile carbon. A subsequent tautomerization leads to the formation of the stable, final pyrimidine-5-carbonitrile product ( 6 ).[12]
Visualizing the Reaction Mechanism
Caption: Proposed mechanism for the three-component synthesis.
Detailed Experimental Protocol
This protocol describes a highly efficient, solvent-free synthesis of 4-aryl-6-amino-2-oxo/thioxo-1,2-dihydropyrimidine-5-carbonitriles using ammonium chloride as an accessible and mild catalyst.[8] This method is notable for its simplicity, reduced environmental impact, and generally high yields.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aromatic Aldehyde | Reagent Grade | Merck/Fluka | Can be substituted (e.g., benzaldehyde, 4-chlorobenzaldehyde). |
| Malononitrile | Reagent Grade | Merck/Fluka | Use with appropriate safety precautions (toxic). |
| Urea or Thiourea | Reagent Grade | Merck/Fluka | Determines if the final product is a 2-oxo or 2-thioxo derivative. |
| Ammonium Chloride (NH₄Cl) | Analytical Grade | SD Fine-Chem/Merck | Used as the catalyst. |
| Ethanol | 95% or Absolute | - | For washing/recrystallization of the product. |
| Deionized Water | - | - | For work-up. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer/hotplate | - | - | For heating and mixing. |
| TLC plates (Silica gel) | - | - | For monitoring reaction progress. |
Step-by-Step Procedure
-
Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1.2 mmol).
-
Catalyst Addition: Add ammonium chloride (15 mol%) to the mixture.
-
Reaction Setup: Place a magnetic stir bar in the flask and place it on a preheated hotplate stirrer set to 110 °C.
-
Reaction Execution: Stir the mixture vigorously. The reaction is typically complete within 30-60 minutes.
-
Causality Insight: Performing the reaction under solvent-free conditions at an elevated temperature increases the collision frequency between reactant molecules, accelerating the reaction rate significantly compared to solution-phase methods at lower temperatures.[13]
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting aldehyde spot is a good indicator of completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add crushed ice or cold water (~20 mL) to the solidified reaction mixture.
-
Product Isolation: Stir the mixture until a solid precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water followed by a small amount of cold ethanol to remove any unreacted starting materials or catalyst.[14] For higher purity, the product can be recrystallized from hot ethanol.[1]
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).[7][8]
Visualizing the Experimental Workflow
Caption: General workflow for the one-pot synthesis protocol.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time. The following table summarizes results from various published methods, providing a comparative analysis to aid in methodology selection.
| Catalyst | Aldehyde Reactant | N-C-N Source | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| NH₄Cl | 4-Chlorobenzaldehyde | Thiourea | None | 110 | 35 min | 94 | [8] |
| NH₄Cl | Benzaldehyde | Urea | None | 110 | 45 min | 88 | [8] |
| Piperidine | Benzaldehyde | Guanidine Nitrate | Water | Reflux | 3-4 h | 92 | [1] |
| DBSA | 4-Nitrobenzaldehyde | Urea | Water | 80 | 1.5 h | 94 | [7] |
| Bone Char-SO₃H | 4-Chlorobenzaldehyde | Urea | None | 80 | 10 min | 98 | [13] |
| None (Catalyst-free) | Benzaldehyde | Thiourea | Water | 100 | 8 h | 85 | (Implied comparison) |
Insight: As demonstrated, solid acid catalysts like bone char-SO₃H can lead to exceptionally high yields in very short reaction times under solvent-free conditions.[13] The use of aqueous media with catalysts like piperidine or DBSA represents an environmentally friendly alternative, though often requiring longer reaction times or reflux temperatures.[1][7]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor closely by TLC. Ensure the reaction temperature is stable and accurate. |
| Mechanical loss during work-up. | Ensure complete precipitation before filtration. Use minimal solvent for washing to avoid dissolving the product. | |
| Inactive catalyst. | Use a fresh batch of catalyst. If using a custom catalyst, verify its activity. | |
| Side Product Formation | Self-condensation of reactants. | Ensure stoichiometric ratios are accurate. Sometimes, adding the aldehyde slowly can minimize side reactions. |
| Degradation of product/reactants. | Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion. | |
| Difficulty in Purification | Oily or impure crude product. | Try trituration with a non-polar solvent (like hexane) before recrystallization. If recrystallization fails, column chromatography may be necessary.[15] |
References
-
Mondal, R., Chakraborty, G., Guin, A. K., & Sarkar, S. (2021). Iron-Catalyzed Alkyne-Based Multicomponent Synthesis of Pyrimidines under Air. The Journal of Organic Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2024). Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones. Taylor & Francis. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Previously utilized catalysts for multicomponent synthesis of pyrimidines. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie. Available at: [Link]
-
Singh, P., & Kumar, S. (2024). One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. The Journal of Organic Chemistry. Available at: [Link]
-
Bhatewara, A., Jetti, S. R., Kadre, T., Paliwal, P., & Jain, S. (n.d.). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Scholars Research Library. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents. PMC. Available at: [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]
-
Sapkal, B. M., & More, D. H. (2020). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst. ResearchGate. Available at: [Link]
-
Nature. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]
-
Connect Journals. (n.d.). Synthesis and Characterization of Derivatives of Pyrimidine-5-carbonitrile and Their Biological Screening. Connect Journals. Available at: [Link]
-
ResearchGate. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. Available at: [Link]
-
PeerJ. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. PeerJ. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Facile and efficient one-pot multicomponent synthesis of a new class of substituted pyrimidine containing imidazoles. Innovare Academic Sciences. Available at: [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. Available at: [Link]
-
Tropical Journal of Pharmaceutical Research. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity. Tropical Journal of Pharmaceutical Research. Available at: [Link]
-
MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors. Molecules. Available at: [Link]
-
RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors. New Journal of Chemistry. Available at: [Link]
-
PubMed. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Available at: [Link]
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Application Note: Recrystallization Protocols for 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile
Executive Summary
The purification of 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile is a critical step in the synthesis of pyrimidine-based pharmaceuticals. This intermediate possesses a unique solubility profile due to the interplay between its polar functional groups (amino, nitrile) and its lipophilic substituents (ethoxy, methyl).
While many pyrimidines are purified via simple aqueous precipitation, the 6-ethoxy derivative often retains lipophilic by-products (e.g., unreacted malononitrile derivatives) that co-precipitate in water. This guide outlines a recrystallization-first strategy using Ethanol as the primary solvent system, with TBME (tert-Butyl methyl ether) and DMF/Water as validated alternatives for specific impurity profiles.
Physicochemical Context & Solvent Logic[1][2][3]
Understanding the molecule's structure is prerequisite to selecting the correct solvent system.
| Feature | Chemical Effect | Solvent Implication |
| 4-Amino / 5-Cyano | High polarity, Hydrogen bonding donors/acceptors. | Requires polar solvents (Alcohols, DMF) for dissolution. |
| 6-Ethoxy / 2-Methyl | Lipophilicity, disruption of crystal lattice energy. | Increases solubility in organic ethers (TBME) and esters compared to non-alkoxy analogs. |
| Pyrimidine Core | High melting point; requires thermal energy (reflux) to break lattice. |
Mechanism of Action[1][4][5]
-
Ethanol (Primary): Exploits the steep solubility curve. The ethoxy group ensures solubility at reflux (
), while the polar core drives crystallization upon cooling to . -
TBME (Alternative): Highly effective for removing polar impurities (salts, oligomers) that are insoluble in ethers. The compound dissolves in hot TBME but crystallizes sharply upon cooling.[1]
-
DMF/Water (Antisolvent): Used only when the crude is heavily contaminated with inorganic salts. DMF dissolves the organic product; water acts as the antisolvent to force precipitation.
Solvent Selection Decision Tree
Use the following logic flow to determine the optimal solvent system for your specific crude batch.
Figure 1: Decision matrix for selecting the purification method based on crude impurity profile.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Routine purification of crude material with purity >85%.
Reagents:
Step-by-Step Procedure:
-
Charge: Place 10.0 g of crude This compound in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add 80 mL of Ethanol. Heat the mixture to reflux (
) with stirring.-
Note: If solid remains after 15 minutes at reflux, add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 15 mL/g total volume.
-
-
Hot Filtration (Critical): If insoluble particles (dust, salts) are visible, filter the hot solution rapidly through a pre-warmed sintered glass funnel or Celite pad.
-
Crystallization: Remove heat and allow the filtrate to cool slowly to room temperature (
) over 2 hours. Rapid cooling may trap impurities. -
Finishing: Once at room temperature, cool the flask in an ice-water bath (
) for 1 hour to maximize yield. -
Collection: Filter the white to off-white crystals using vacuum filtration.
-
Wash: Wash the filter cake with 10 mL of cold Ethanol (
). -
Drying: Dry in a vacuum oven at
for 6 hours.
Protocol B: Purification via TBME (Tert-Butyl Methyl Ether)
Best for: Removal of polar by-products or when the ethoxy group causes "oiling out" in alcohols.
Step-by-Step Procedure:
-
Slurry: Suspend crude solid in TBME (10 mL/g).
-
Reflux: Heat to reflux (
). The compound should dissolve; if not, add small amounts of Methanol (up to 5% v/v) as a co-solvent to assist. -
Phase Separation: If an oily residue remains at the bottom (inorganic salts or oligomers), decant the hot supernatant into a clean flask.
-
Crystallization: Allow the clear TBME solution to cool. The lipophilic nature of the ethoxy group allows solubility when hot, but the rigid pyrimidine core drives precipitation when cold.
-
Isolation: Filter and dry as in Protocol A.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or temperature dropped too fast. | Re-heat to reflux. Add 10-20% more solvent. Add a "seed crystal" at |
| Low Yield | Compound is too soluble in the chosen solvent. | Concentrate the mother liquor by 50% via rotary evaporation and cool again. Or, add Water (antisolvent) dropwise to the cold filtrate. |
| Colored Impurities | Oxidation products or polymerized nitriles. | Add 5% wt/wt Activated Carbon during the reflux step. Stir for 10 mins, then hot filter. |
| Hydrolysis | Conversion of Nitrile (-CN) to Amide (-CONH2). | Avoid strong acids or bases during workup. Ensure solvents are neutral. |
Process Workflow Diagram
Figure 2: Operational workflow for the standard ethanol recrystallization process.
References
- Google Patents. (2004). Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine (WO2004007466A1). (Demonstrates TBME/Ethanol efficacy for alkoxy-pyrimidines).
Sources
Reaction conditions for introducing ethoxy group at C-6 position of pyrimidine ring
An Application Guide for the Synthesis of 6-Ethoxypyrimidines
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents and biologically active molecules.[1][2] The functionalization of this heterocycle is critical for modulating its physicochemical and pharmacological properties. Among various modifications, the introduction of an ethoxy group, particularly at the C-6 position, yields valuable intermediates for drug discovery programs. This guide provides a detailed exploration of the predominant synthetic strategy for this transformation—the Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and discuss optimization strategies to empower researchers in their synthetic endeavors.
Scientific Rationale: Why SNAr is the Method of Choice
The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[3] This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, a stark contrast to electron-rich aromatic systems like benzene which favor electrophilic substitution.[4][5]
The nitrogen atoms exert a strong electron-withdrawing effect, which is most pronounced at the carbon atoms positioned ortho and para to them—namely, the C-2, C-4, and C-6 positions.[6][7] Consequently, when a good leaving group, such as a halide (Cl, Br, I), is located at one of these positions, it can be readily displaced by a nucleophile.[3] The reaction proceeds via a well-established addition-elimination mechanism , often referred to as the SNAr pathway.[8][9]
The key to this reaction is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][10] The stability of this intermediate is the causal factor dictating the reaction's feasibility. When the nucleophile (in our case, ethoxide) attacks the C-6 position, the resulting negative charge is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, a highly stabilizing feature.[6][11]
Caption: SNAr Addition-Elimination Mechanism.
While other cross-coupling methods like the Ullmann[12][13][14] or Buchwald-Hartwig[15][16] reactions can form C-O bonds, they typically require metal catalysts (copper or palladium), specific ligands, and often harsher conditions. For an activated system like a 6-halopyrimidine, the catalyst-free SNAr reaction with sodium ethoxide is overwhelmingly more efficient, economical, and operationally simple.
Comparative Analysis of Reaction Conditions
The successful ethoxylation of a 6-halopyrimidine hinges on the careful selection of solvent, temperature, and base. The following table summarizes typical conditions reported in the literature, providing a comparative overview for designing experiments.
| Substrate | Reagent (Ethoxide Source) | Solvent | Temperature | Time | Yield (%) | Reference |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (EtONa) | Ethanol (EtOH) | ~20 °C (Room Temp) | 2 h | 89 | [17] |
| 6-Chloro-1,3-dimethyl-5-nitrouracil | Triethylamine/Ethanol | Ethanol (EtOH) | Reflux | N/A | N/A | [18] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Sodium Hydroxide (NaOH) | Ethanol (EtOH) | Room Temp | 1 h | 60 | [19] |
| General 6-Chloropyrimidine | Sodium Ethoxide (EtONa) | Ethanol/DMF | 25-80 °C | 1-12 h | Variable | General |
Note: N/A indicates data not specified in the cited source. Yields are highly substrate-dependent.
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-ethoxypyrimidines. Adherence to anhydrous conditions is crucial, especially when preparing sodium ethoxide in situ.
Protocol 1: Regioselective Ethoxylation of 4,6-Dichloro-2-(methylthio)pyrimidine[17]
This protocol is an excellent example of a highly efficient and selective substitution at the C-6 position, leaving the C-4 chloro-substituent intact for further functionalization.
Materials & Reagents:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na) or commercial Sodium Ethoxide solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Condenser and drying tube (or inert gas inlet)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution (if not using commercial):
-
CAUTION: Sodium metal reacts violently with water. Handle with care under an inert atmosphere.
-
To a three-necked flask equipped with a condenser and nitrogen inlet, add anhydrous ethanol (e.g., 50 mL).
-
Carefully add small, freshly cut pieces of sodium metal (1.0 equivalent based on the pyrimidine substrate) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely.
-
Cool the resulting sodium ethoxide solution to room temperature.
-
-
Reaction Execution:
-
Dissolve 4,6-Dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous ethanol.
-
Add the pyrimidine solution dropwise to the stirred sodium ethoxide solution at approximately 20 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Reduce the solvent volume using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, can be purified further by column chromatography or recrystallization if necessary. The reported yield for this specific transformation is 89%.[17]
-
Protocol 2: General Procedure for Ethoxylation of a Generic 6-Chloropyrimidine
This protocol serves as a robust starting point for various 6-chloropyrimidine substrates.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 6-chloropyrimidine substrate (1.0 equiv.) in anhydrous ethanol.
-
Reagent Addition: Add a solution of sodium ethoxide in ethanol (1.1-1.5 equiv., commercial or freshly prepared) to the flask.
-
Reaction: Stir the mixture at room temperature. If TLC analysis shows a slow or stalled reaction after 2-4 hours, gently heat the mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring: Continue to monitor the reaction by TLC every 1-2 hours until completion.
-
Work-up: Cool the reaction to room temperature and quench by adding water.
-
Extraction: Remove the ethanol via rotary evaporation. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude material by silica gel column chromatography.
Caption: General Experimental Workflow for SNAr Ethoxylation.
Troubleshooting and Optimization Insights
-
Low or No Reactivity: If the reaction fails to proceed, ensure all reagents and solvents are strictly anhydrous. Water will consume the sodium ethoxide and can hydrolyze the starting material. If conditions are dry, consider increasing the temperature to reflux or using a higher-boiling polar aprotic solvent like Dimethylformamide (DMF), which can accelerate SNAr reactions.
-
Competing Reactions: For pyrimidines with multiple halide substituents (e.g., 2,4,6-trichloropyrimidine), regioselectivity can be an issue. Substitution at C-4 is often kinetically favored over C-2 and C-6.[20] However, careful control of stoichiometry (using ~1 equivalent of ethoxide) and lower temperatures can often favor monosubstitution. The presence of other electron-donating or withdrawing groups can also influence the site of attack.[21]
-
Product Decomposition: Strong basic conditions can sometimes lead to degradation of sensitive functional groups on the pyrimidine ring. If this is observed, consider using a weaker base like potassium carbonate (K₂CO₃) in ethanol at reflux, although this typically requires longer reaction times.[22]
Conclusion
The introduction of an ethoxy group at the C-6 position of a pyrimidine ring is most reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method leverages the intrinsic electron-deficient nature of the pyrimidine core, providing a direct, high-yielding, and catalyst-free pathway. By understanding the underlying addition-elimination mechanism and carefully controlling reaction parameters as outlined in the provided protocols, researchers can confidently and efficiently synthesize 6-ethoxypyrimidine derivatives for application in pharmaceutical and materials science.
References
-
Taylor, E. C. (1956). A Synthesis of 5-Chloro-6-ethoxypyrimidines. Journal of the American Chemical Society, 78(1), 213-215. [Link]
-
Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution on Pyridine. Chemistry Stack Exchange. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
de Fatima, A., et al. (2014). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Smith, M. D., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Aman, F., et al. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. [Link]
-
PubMed. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed. [Link]
-
Bangladesh University of Engineering and Technology. (n.d.). Synthesis of 6 - substituted pyrimidine from ortic acid. BUET Institutional Repository. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis of pyrimidine derivatives. ResearchGate. [Link]
-
Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]
-
Yoneda, F., et al. (1982). Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Abd El-Aziz, A. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]
-
J. M. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
University of Oxford. (n.d.). Pyrimidines. University of Oxford. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
RCS Research Chemistry Services. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Research Chemistry Services. [Link]
-
Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
-
Tan, K. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link]
-
University of Granada. (2017). NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. University of Granada. [Link]
-
Holý, A., et al. (1995). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
-
Not Voodoo. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Robins, M. J., et al. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters. [Link]
-
Aryal, S. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]
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- 1. scispace.com [scispace.com]
- 2. microbenotes.com [microbenotes.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SNAr [qorganica.es]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 17. researchgate.net [researchgate.net]
- 18. Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 22. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile
Abstract & Scope
This technical guide details the Analytical Quality by Design (AQbD) approach for developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile (CAS: 100377-98-8).
As a critical heterocyclic building block in the synthesis of bioactive compounds (including vitamin B1 analogs and kinase inhibitors), the purity of this intermediate is paramount. This guide addresses the specific challenges posed by its physicochemical properties—specifically the basicity of the aminopyrimidine moiety and the polarity of the nitrile group—to eliminate common issues such as peak tailing and retention time drift.
Physicochemical Profiling & Strategy
Before initiating chromatographic runs, we must analyze the molecule to predict its behavior.
Molecular Analysis
-
Formula: C₈H₁₀N₄O
-
MW: 178.19 g/mol [2]
-
Key Functional Groups:
-
Pyrimidine Ring: Aromatic, UV active.
-
Primary Amine (-NH₂): Basic. Likely pKa ~3.5–4.5. susceptible to silanol interactions (tailing).
-
Nitrile (-CN): Electron-withdrawing, polar.
-
Ethoxy (-OEt) & Methyl (-CH₃): Lipophilic contributors.
-
Solubility & Stability
-
Solubility: Soluble in DMSO, Methanol, and Ethanol.[3][4] Sparingly soluble in water.[3][4]
-
Stability: The nitrile group is susceptible to hydrolysis (forming the amide) under extreme acidic/basic conditions or high heat. Precaution: Avoid leaving samples in acidic mobile phase for >24 hours.
Detection Strategy
The conjugated pyrimidine system suggests strong UV absorbance.
-
Primary Wavelength: 254 nm (Aromatic universal).
-
Secondary Wavelength: 270–280 nm (Specific to aminopyrimidines).
-
Action: Perform a UV scan (200–400 nm) using a Diode Array Detector (DAD) on the first injection to determine
.
Method Development Workflow (Visualized)
The following decision tree outlines the logical progression from scouting to validation, ensuring no critical parameter is overlooked.
Figure 1: AQbD Workflow for Pyrimidine Derivative Analysis.
Experimental Protocols
Protocol A: Initial Scouting (The "Screening" Phase)
Objective: Determine the optimal stationary phase and pH to prevent amine-silanol interactions (peak tailing).
Rationale: Aminopyrimidines are notorious for tailing on standard silica because the protonated amine interacts with residual silanols. We compare a standard C18 against a "Base-Deactivated" C18.
Reagents:
-
Mobile Phase A1 (Low pH): 0.1% Phosphoric Acid in Water (pH ~2.2). Keeps silanols protonated (neutral).
-
Mobile Phase A2 (Mid pH): 10mM Ammonium Acetate (pH 6.0). Keeps amine neutral (if pKa < 6).
-
Mobile Phase B: Acetonitrile (ACN).
Columns to Screen:
-
Column A (Standard): C18, 5µm, 4.6 x 150mm (e.g., Zorbax Eclipse Plus).
-
Column B (Polar Embedded): C18-Aq or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Luna Omega). Better for polar nitriles.
Gradient Program (Generic Scouting):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 15.0 | 95 | 1.0 |
| 20.0 | 95 | 1.0 |
| 20.1 | 5 | 1.0 |
| 25.0 | 5 | 1.0 |
Success Criteria:
-
Tailing Factor (
) < 1.5. -
Retention Factor (
) > 2.0 (to avoid elution in the void volume).
Protocol B: Optimization & Final Method
Based on typical aminopyrimidine behavior, Low pH (Phosphate) usually yields the sharpest peaks by suppressing silanol ionization. The following is the optimized "Gold Standard" method.
Final Method Parameters
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Double end-capping reduces silanol activity; 3.5µm improves resolution over 5µm. |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH 2.2) | Low pH suppresses silanol ionization, reducing peak tailing for the basic amine. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, providing lower backpressure and sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection Vol | 5 µL | Low volume prevents solvent effects (peak splitting). |
| Detection | UV at 254 nm | Max absorbance for pyrimidine ring. |
| Diluent | 50:50 Water:ACN | Matches initial gradient strength to prevent precipitation or peak distortion. |
Gradient Table
| Time (min) | % B | Event |
| 0.0 | 10 | Initial hold for polar impurities. |
| 10.0 | 60 | Linear ramp to elute main peak. |
| 12.0 | 90 | Wash step to remove highly lipophilic dimers. |
| 15.0 | 90 | Hold wash. |
| 15.1 | 10 | Return to initial conditions. |
| 20.0 | 10 | Re-equilibration (Critical). |
Validation Framework (ICH Q2 R2)
To ensure the method is "suitable for intended use," perform the following validation steps.
System Suitability Testing (SST)
Run these 5 injections before every sample set.
-
RSD of Area: ≤ 2.0% (n=5).
-
Tailing Factor: ≤ 1.5.
-
Theoretical Plates (N): > 5000.
Specificity (Forced Degradation)
Expose the sample to stress conditions to ensure the method can separate the active ingredient from degradation products.
-
Acid: 0.1N HCl, 60°C, 2 hours (Expect hydrolysis of nitrile -> amide).
-
Oxidation: 3% H₂O₂, RT, 2 hours (Expect N-oxide formation).
-
Acceptance: Peak purity index (via DAD) > 99.0%.
Linearity & Range
-
Range: 50% to 150% of target concentration (e.g., 0.1 mg/mL).
-
Levels: 5 concentration levels minimum.
-
Criteria: Correlation coefficient (
) ≥ 0.999.
Figure 2: Sequential Validation Logic per ICH Q2(R2).
Troubleshooting Guide (Expert Insights)
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions with the -NH₂ group. | 1. Ensure pH is < 3.0.2. Add 5mM Triethylamine (TEA) as a silanol blocker (if not using MS).3. Switch to a "Base Deactivated" column. |
| Split Peaks | Sample solvent is stronger than Mobile Phase A. | Dissolve sample in 10-20% ACN/Water instead of 100% ACN or DMSO. |
| Retention Time Drift | Column not equilibrated. | Ensure the re-equilibration step (15.1–20.0 min) is sufficient (at least 5 column volumes). |
| Ghost Peaks | Contaminated aqueous mobile phase. | Use fresh Milli-Q water and filter buffer through 0.22µm membrane. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5]
-
PubChem. (2025).[6] 4-Amino-2-methylpyrimidine-5-carbonitrile (Analog Data).[3][4] National Library of Medicine.
-
Kazoka, H. (2007).[7] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.[7]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[6] (General reference for gradient optimization principles).
Sources
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- 3. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE CAS#: 698-29-3 [chemicalbook.com]
- 4. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | C17H12N4 | CID 2303947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Ethoxylation Reaction in Chloropyrimidine Synthesis
Welcome to the Technical Support Center for optimizing the ethoxylation of chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this crucial synthetic transformation. Here, we will delve into the nuances of the reaction, providing in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established scientific principles.
Introduction to Ethoxylation of Chloropyrimidines
The ethoxylation of chloropyrimidines is a fundamental nucleophilic aromatic substitution (SNAr) reaction. It involves the displacement of a chlorine atom on the pyrimidine ring by an ethoxide nucleophile. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes it susceptible to nucleophilic attack, facilitating this transformation.[1][2] This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules. However, achieving high yields can be challenging due to competing side reactions and the sensitive nature of the reagents involved.
The SNAr Mechanism
The reaction typically proceeds through a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻) attacks an electron-deficient carbon atom bearing a chlorine atom on the pyrimidine ring. This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion (Cl⁻), yielding the desired ethoxypyrimidine product.[1][3]
The positions most susceptible to nucleophilic attack on the pyrimidine ring are C-2, C-4, and C-6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, thus stabilizing the intermediate.[5]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the ethoxylation of chloropyrimidines.
Q1: What is the most critical reagent to consider for this reaction?
A1: Sodium ethoxide is the star player in this reaction, acting as the strong nucleophile. Its quality and handling are paramount. It is a flammable solid that is highly sensitive to moisture and air.[6][7][8] Exposure to water will consume the ethoxide, reducing its effective concentration and potentially leading to the formation of undesired hydroxypyrimidine byproducts.[3] Always use freshly prepared or properly stored sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon).[3][6]
Q2: Can I prepare sodium ethoxide in situ?
A2: Yes, and it is often the preferred method to ensure maximum reactivity. This is typically done by carefully reacting sodium metal with absolute ethanol.[9][10][11] This reaction is exothermic and produces flammable hydrogen gas, so it must be performed with proper safety precautions, including adequate ventilation and the exclusion of ignition sources.[9]
Q3: What are the most common impurities I might see in my final product?
A3: Common impurities include unreacted chloropyrimidine starting material, the mono-substituted intermediate (e.g., 4-chloro-6-ethoxypyrimidine if you are targeting a di-substituted product), and byproducts from side reactions such as the corresponding hydroxypyrimidine.[3][12][13]
Q4: Which analytical techniques are best for monitoring the reaction and assessing product purity?
A4: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent for monitoring the progress of the reaction.[3] For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for identifying and quantifying the desired product and any impurities.[12][13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.[13]
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section provides a structured approach to troubleshooting some of the most frequent problems encountered during the ethoxylation of chloropyrimidines.
Problem 1: Low or No Product Yield
A low or non-existent yield is a frustrating but solvable issue. The following flowchart and table provide a systematic way to diagnose the root cause.
Caption: Decision tree for addressing side product formation.
| Side Product | Potential Cause | Recommended Action |
| Hydroxypyrimidine | Presence of water in the reaction mixture. | Ensure all reagents, solvents, and glassware are scrupulously dry. [3]Handle hygroscopic materials in a glove box or under a positive pressure of inert gas. |
| Mono-substituted Intermediate | Insufficient sodium ethoxide or incomplete reaction. | Use a stoichiometric excess of sodium ethoxide (at least one equivalent per chlorine to be substituted). [3]Increase the reaction time or temperature to drive the reaction to completion. [3] |
| Colored Impurities | Degradation of starting materials or product, often at elevated temperatures. | Optimize the reaction temperature and time to minimize degradation. [12]Consider purification by activated carbon treatment followed by recrystallization or column chromatography. [12] |
Experimental Protocols
Protocol 1: In Situ Preparation of Sodium Ethoxide and Ethoxylation of 4,6-Dichloropyrimidine
This protocol is a general guideline and may require optimization for different chloropyrimidine substrates.
Materials:
-
Sodium metal
-
Absolute ethanol
-
4,6-Dichloropyrimidine
-
Anhydrous organic solvent for extraction (e.g., ethyl acetate)
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Ethoxide:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add absolute ethanol to the flask.
-
Carefully add small, freshly cut pieces of sodium metal (2.2 equivalents) to the ethanol at a rate that maintains a controllable reflux. [3]Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure proper ventilation and no nearby ignition sources.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. [10]
-
-
Ethoxylation Reaction:
-
To the freshly prepared sodium ethoxide solution, add 4,6-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature. [3] * Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC or GC. [3]A typical reaction time is around 6 hours. [3]
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate. [3] * If an emulsion forms, add a saturated brine solution to aid in phase separation. [3] * Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography. [12][15]
-
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude ethoxypyrimidine product in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture). [12]2. If insoluble impurities are present, perform a hot filtration. [15]3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. [12]4. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. [15]5. Dry the purified crystals under vacuum. [15]
Concluding Remarks
Improving the yield of the ethoxylation reaction in chloropyrimidine synthesis is a matter of careful control over reaction conditions and a thorough understanding of the underlying chemistry. By paying close attention to the quality of reagents, maintaining anhydrous conditions, and systematically troubleshooting any issues that arise, researchers can significantly enhance the efficiency of this vital synthetic transformation. This guide provides a foundation for achieving that goal, but as with all chemistry, thoughtful experimentation and optimization are key to success.
References
-
GEL-EST, Inc. (2015, October 19). SODIUM ETHOXIDE, 95% Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of sodium ethoxide. Retrieved from [Link]
-
National Institutes of Health. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Improve Yield. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish.... Retrieved from [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Retrieved from [Link]
-
Swinburne University of Technology. (n.d.). Ethoxylation reactor modelling and design. Retrieved from [Link]
-
Ballestra S.p.A. (n.d.). Ethoxylation and Alkoxylation Plants. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]
- Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
-
ResearchGate. (2025, August 10). Safety of ethoxylation reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions a. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos. Retrieved from [Link]
-
US EPA. (2025, March 18). ESAM Collaborative Analytical Methods and Protocols for Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. gelest.com [gelest.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting low solubility of aminopyrimidine carbonitriles in organic solvents
Topic: Troubleshooting Low Solubility of Aminopyrimidine Carbonitriles Content Type: Technical Support Center (Interactive Guide) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Status: Active Ticket ID: SOLV-PYR-CN-001 Assigned Specialist: Senior Application Scientist
Introduction: Why is your compound "Brick Dust"?
Welcome to the support center. If you are here, you are likely staring at a flask containing a solid that refuses to dissolve in Methanol, DCM, or even mild warming in DMSO.
The Physics of the Problem: Aminopyrimidine carbonitriles are classic "brick dust" molecules. Their insolubility is not accidental; it is structural.
-
Planarity & Stacking: The pyrimidine ring facilitates tight
- stacking. -
The H-Bond Network: You have a perfect storm of donors (
) and acceptors (Pyrimidine N + Nitrile N). In the solid state, these form highly stable "ribbons" or sheets with massive crystal lattice energy. -
Thermodynamics: To dissolve this, the solvation energy must overcome this lattice energy. Most standard organic solvents (DCM, EtOAc) simply cannot generate enough enthalpy of solvation to break the intermolecular N-H...N bonds.
Part 1: Diagnostic Workflow
Before choosing a solvent, identify your immediate goal. A solvent suitable for a reaction (high boiling point) is often disastrous for purification (hard to remove).
Figure 1: Decision matrix for handling insoluble aminopyrimidines based on experimental intent.
Part 2: The Solvent Selection Matrix
Stop trying Dichloromethane (DCM). It will not work. Use this matrix to select the correct tool.
| Solvent Class | Utility Rating | Recommended Solvents | Technical Notes |
| Super-Solvents | ⭐⭐⭐⭐⭐ | DMSO, NMP, DMA | NMP (N-methylpyrrolidone) is often superior to DMF for reactions as it is more thermally stable and has higher solubilizing power for heterocycles [1]. |
| The "Nuclear" Option | ⭐⭐⭐⭐⭐ | TFA (Trifluoroacetic Acid) | Protonates the ring nitrogens, destroying the H-bond network. Essential for NMR or as a co-solvent in LCMS. |
| Green Alternatives | ⭐⭐⭐⭐ | 4-Formylmorpholine | An emerging green alternative to DMF/NMP with similar solvating power but lower toxicity profiles [2]. |
| Protics | ⭐⭐ | TFE (Trifluoroethanol), HFIP | Fluorinated alcohols are strong H-bond donors. They can sometimes disrupt the lattice better than MeOH/EtOH. |
| Standard Organics | ⭐ | DCM, EtOAc, Toluene | Generally useless for unsubstituted aminopyrimidine carbonitriles. Only useful if the molecule has large lipophilic protecting groups (e.g., Boc, Trityl). |
Part 3: Troubleshooting & FAQs
Scenario A: "I cannot get a Carbon-13 NMR signal."
The Issue: Your compound is likely aggregating in the NMR tube, leading to extreme line broadening, or the concentration is simply too low. The Fix:
-
Heat it up: Run the NMR in DMSO-
at 350 K (77 °C) . This increases solubility and sharpens peaks by speeding up tumbling rates. -
The TFA Spike: If heating fails, add 2-3 drops of TFA-
(or regular TFA if isotopic purity isn't critical for 13C) to the DMSO tube.
Scenario B: "My reaction yields are low because the starting material is a rock."
The Issue: The reagents cannot access the solid lattice. The Fix:
-
Switch to NMP: Replace DMF with N-Methylpyrrolidone (NMP). It allows for higher reaction temperatures (up to 150°C) without the thermal decomposition often seen with DMF (which releases dimethylamine).
-
Microwave Irradiation: Microwave heating is exceptionally effective for polar heterocycles. The dipole of the material couples with the field, creating localized superheating that aids dissolution.
-
Phase Transfer Catalysis (PTC): If you must use a non-polar solvent, add a quaternary ammonium salt (e.g., TBAB). It won't dissolve the bulk solid, but it will pull small amounts into the organic phase to react, shifting the equilibrium.
Scenario C: "It crashes out on the column / I can't load it."
The Issue: You dissolve it in DMSO to inject, but as soon as it hits the mobile phase (DCM/MeOH), it precipitates and clogs the frit. The Fix: Solid Loading (Dry Loading)
-
Dissolve the crude material in the minimum amount of a strong solvent (DMSO/MeOH/TFA mix).
-
Add silica gel (ratio 1:5 compound to silica).
-
Evaporate the solvent (use a high-vac pump if DMSO is used, or a V-10 evaporator).
-
Load the resulting dry powder into an empty cartridge before the main column.
-
Eluent Tip: Use DCM:MeOH:NH
OH (90:9:1). The ammonia helps keep the compound deprotonated and soluble.
Part 4: Advanced Protocols
Protocol: Salt Formation to Break the Lattice
If you need to improve bioavailability or processing solubility, do not rely on the free base.
-
Screening Acids: Aminopyrimidines are weak bases (
~ 3-5). Weak acids (acetic) won't work. -
The Method:
-
Suspend 100 mg of compound in MeOH (even if insoluble).
-
Add 1.1 eq of Methanesulfonic acid (MsOH) or HCl (4M in Dioxane) .
-
Observation: The suspension should clear as the salt forms (lattice energy disrupted), then potentially reprecipitate as a new salt form.
-
Result: Mesylate salts of aminopyrimidines often have 10-100x higher aqueous solubility than the parent [4].
-
Protocol: Anti-Solvent Recrystallization
Standard cooling crystallization rarely works because the solubility curve is too flat in standard solvents.
-
Dissolve compound in hot DMSO (100°C) until saturated.
-
Place the vessel in a warm water bath (60°C).
-
Slowly add hot water (anti-solvent) dropwise until persistent turbidity is observed.
-
Turn off the heat and allow the bath to cool to room temperature overnight.
-
Why: This grows cleaner crystals than "crashing out" with cold water, which traps impurities.
References
-
Green Solvents for Poorly Soluble Compounds. Source: MDPI. "Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility." (Discusses 4-formylmorpholine as a DMF replacement). URL:[Link]
-
NMR Troubleshooting for Heterocycles. Source: University of Rochester, Dept. of Chemistry. "Troubleshooting 1H NMR Spectroscopy." URL:[Link]
-
Crystal Structure and H-Bonding of Aminopyrimidines. Source: NIH / PMC. "4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile." URL:[Link]
Sources
Optimizing temperature for nucleophilic substitution of 4-chloropyrimidine
Case ID: SNAr-4CP-OPT Status: Active Guide Department: Process Chemistry & Kinetics
Executive Summary: The Reactivity Profile
Welcome to the technical support center for pyrimidine chemistry. You are likely working with 4-chloropyrimidine , a substrate that undergoes Nucleophilic Aromatic Substitution (
Unlike electrophilic aromatic substitution (typical of benzene), the pyrimidine ring is
The Temperature Paradox:
-
Too Low (< 40°C): The system lacks the energy to reach the transition state; reaction stalls or takes days.
-
Too High (> 100°C or prolonged reflux): Competes with hydrolysis (if moisture is present) leading to 4-hydroxypyrimidine (pyrimidinone) or thermal decomposition (tarring).
Mechanism & Kinetics (The "Why")
To optimize temperature, you must visualize the reaction coordinate. The reaction is not concerted (like
Reaction Pathway Diagram
Caption: The stepwise addition-elimination pathway. Heat is required primarily to reach TS1. Excessive heat/moisture diverts the intermediate toward hydrolysis.
Troubleshooting Guide: Temperature & Conditions
Use this diagnostic workflow if your reaction is failing.
Diagnostic Flowchart
Caption: Logic tree for diagnosing yield issues based on temperature and solvent interactions.
Symptom Resolution Table
| Symptom | Probable Root Cause | Corrective Action |
| Starting material remains (TLC/LCMS) | Insufficient Activation Energy. The nucleophile cannot breach the aromaticity barrier at current T. | Increase Temperature. If at RT, move to 60°C. If at 60°C, switch solvent to n-Butanol (BP 117°C) or DMF and heat to 100°C. |
| Formation of white solid precipitate (Water soluble) | Hydrolysis. Formation of 4-hydroxypyrimidine (tautomerizes to pyrimidinone). | Dry Conditions. Ensure solvents are anhydrous. Lower temperature if possible, or switch to Microwave heating to reduce reaction time. |
| Darkening of reaction mixture (Tarring) | Thermal Decomposition. Pyrimidines are sensitive to prolonged oxidative stress at high T. | Microwave Irradiation. Switch from 12h reflux to 15 min Microwave at 120°C. Use inert atmosphere ( |
| Regioselectivity Issues (if using 2,4-dichloro) | Thermodynamic Control. C4 is kinetically favored; C2 requires higher energy or specific catalysts. | Temperature Control. Keep T < 40°C to favor C4 substitution exclusively. Higher T promotes mixtures [1]. |
Optimized Experimental Protocols
Method A: Standard Thermal (Robust)
Best for scale-up and standard amines.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.
-
Solvent System: Suspend 4-chloropyrimidine (1.0 equiv) in Isopropanol (iPrOH) or n-Butanol .
-
Why: These boil higher than EtOH, allowing access to the 80–117°C range without pressure vessels.
-
-
Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv).
-
Why: Scavenges the HCl byproduct. Inorganic bases (
) are less soluble in alcohols.
-
-
Nucleophile: Add amine (1.1 equiv).
-
Heating: Heat to reflux (approx. 82°C for iPrOH).
-
Monitoring: Check TLC/LCMS at 1 hour. If incomplete, continue. Most reactions complete in 2–6 hours.
Method B: Microwave Assisted (High Throughput)
Best for unreactive nucleophiles or library synthesis.
-
Vessel: 2-5 mL Microwave vial.
-
Solvent: Ethanol or DMF (if solubility is poor).
-
Reagents: 4-chloropyrimidine (1.0 eq), Amine (1.2 eq), TEA (2.0 eq).
-
Parameters:
-
Note: Microwave heating minimizes wall effects and thermal gradients, often suppressing side reactions like hydrolysis that occur during slow ramp-up times [2].
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent?
A: Yes, but with caution. Water is a "green" solvent and can accelerate
Q: Why is my product oiling out? A: Pyrimidine derivatives often form oils due to strong intermolecular H-bonding disruption by impurities.
-
Fix: Triturate the oil with cold diethyl ether or hexanes. If that fails, convert the product to an HCl salt (add 4M HCl in dioxane) to precipitate a solid.
Q: I am using 2,4-dichloropyrimidine. How do I ensure I only hit the 4-position? A: Temperature is your control lever. The C4 position is significantly more electrophilic. Perform the reaction at 0°C to Room Temperature . Heating to >60°C will begin to substitute the C2 position as well, leading to bis-substituted byproducts [4].
Q: Does the choice of base affect the temperature requirement?
A: Indirectly. A stronger, soluble base (like
References
-
WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. Link
-
BenchChem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. BenchChem Technical Guides. Link
-
National Institutes of Health (NIH). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. PMC. Link
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[1][3] Chemistry Steps.[4][5][6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dimer Formation in Pyrimidine Carbonitrile Synthesis
Current Status: Operational Topic: Troubleshooting Pd-Catalyzed Cyanation & Homocoupling Suppression Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. [AI Name], Senior Application Scientist
Diagnostic & Triage: Is it actually a dimer?
Before altering reaction parameters, confirm the identity of the impurity. In pyrimidine chemistry, "dimerization" typically refers to reductive homocoupling (Ullmann-type coupling), resulting in a bipyrimidine.
Quick Diagnostic Checklist:
-
TLC/LCMS Appearance: The dimer is often non-polar and elutes near the starting material (SM), but usually slightly more retained than the SM on Reverse Phase (RP-HPLC) due to increased lipophilicity.
-
Mass Spec Signature:
-
Target (Ar-CN):
-
Dimer (Ar-Ar):
. Note: If your SM has a mass of 200 and contains Br (79/81), the dimer will be approx mass 240 (loss of 160 mass units from 2xBr).
-
-
Visual Cue: Bipyrimidines are often highly crystalline and may precipitate out of solution, sometimes appearing as "bright" spots under UV 365nm due to extended conjugation.
The Mechanics of Failure: Why Dimerization Happens
To stop dimerization, you must understand the competition at the molecular level. In Palladium-catalyzed cyanation, the reaction is a race between Transmetallation (Path A - Good) and Disproportionation/Homocoupling (Path B - Bad).
The Competitive Landscape
Dimerization is second-order with respect to the active catalytic species
Figure 1: The Kinetic Fork. Path A (Cyanation) must be faster than Path B (Dimerization). If Transmetallation is slow (due to poor solubility of CN source or wrong ligand), the Ar-Pd-X intermediate accumulates and self-reacts.
Troubleshooting Guides (FAQ Format)
Scenario A: "I have 30% Dimer and 50% Product. How do I shift the ratio?"
Root Cause: The rate of transmetallation is too slow, or the concentration of the oxidative addition intermediate is too high.
Corrective Actions:
-
Dilution is Key: Dimerization is bimolecular (rate
), while cyanation is pseudo-first-order regarding the catalyst complex. Diluting the reaction from 0.5 M to 0.1 M often drastically reduces dimer formation [1]. -
Switch Ligands: Use a bulky, electron-rich ligand like Xantphos or tBuXPhos . Large bite angles (Xantphos) or steric bulk (tBuXPhos) destabilize the bridged Pd-dimer intermediates required for homocoupling, forcing the catalyst to wait for a cyanide ion instead [2].
-
Add Metallic Zinc: Add 0.1–0.2 equivalents of Zn dust . This acts as a scavenger for Pd(II) species that have fallen off the cycle and prevents oxidation-induced homocoupling. It also ensures the activation of Zn(CN)2 [3].
Scenario B: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."
Root Cause: Catalyst poisoning by Cyanide.[1] If the concentration of free cyanide (
Corrective Actions:
-
Change CN Source: Switch from NaCN/KCN to Zn(CN)2 or K4[Fe(CN)6] . These sources release cyanide slowly ("slow release mechanism"), maintaining a low steady-state concentration of
that is sufficient for reaction but below the threshold for poisoning [4]. -
Solvent Swap: If using Zn(CN)2, ensure you are using DMF or NMP . If using K4[Fe(CN)6], use 1,4-Dioxane/Water (1:1) or Butanol/Water . The water is necessary to solubilize the ferrocyanide.
Scenario C: "I am using a chloropyrimidine and getting no reaction."
Root Cause: Oxidative addition into Ar-Cl is difficult for standard Pd-tetrakis catalysts.
Corrective Actions:
-
Pre-catalyst Upgrade: Switch to Pd2(dba)3 + Xantphos or a palladacycle precatalyst like XPhos Pd G4 .
-
Activation: Add 1-2 mol% of Zinc dust or Polymethylhydrosiloxane (PMHS) . This reduces the Pd(II) precatalyst to active Pd(0) immediately, preventing the induction period where dimers often form [5].
Optimized Protocol: The "Gold Standard" for Pyrimidines
This protocol synthesizes the best practices from Buchwald [2] and Beller [4] to minimize dimerization.
Reagents:
-
Substrate: Pyrimidine Halide (1.0 equiv)
-
Source: Zn(CN)2 (0.6 equiv) [Note: 0.6 eq provides 1.2 eq of CN]
-
Catalyst: Pd2(dba)3 (1.5 mol%)
-
Ligand: Xantphos (3.0 mol%) [or tBuXPhos]
-
Additive: Zn Dust (0.1 equiv) [Crucial for dimer suppression]
-
Solvent: Anhydrous DMF (Degassed)
-
Concentration: 0.15 M
Step-by-Step Workflow:
-
De-oxygenation (Critical): Oxygen promotes homocoupling. Sparge the DMF with Argon/Nitrogen for at least 15 minutes before adding reagents.
-
Catalyst Pre-formation: In a separate vial, mix Pd2(dba)3 and Xantphos in a small amount of degassed DMF. Stir for 5 mins at RT until the solution turns clear/orange.
-
Reaction Assembly:
-
Load Pyrimidine Halide, Zn(CN)2, and Zn Dust into the reaction vessel.
-
Evacuate and backfill with Argon (3x).
-
Add the degassed DMF (bulk).
-
Add the pre-formed catalyst solution.
-
-
Thermal Initiation: Heat to 90–100°C . Do not overshoot to 140°C immediately; high temps favor the higher-activation-energy homocoupling pathway.
-
Monitoring: Monitor by HPLC at 2 hours. If SM remains but no dimer is forming, increase temp to 110°C.
Data Comparison: Cyanide Source vs. Dimer Formation
| Parameter | Zn(CN)2 Method | K4[Fe(CN)6] Method | NaCN/KCN Method |
| Dimer Risk | Low (Slow release) | Very Low (Slow release) | High (Fast saturation) |
| Catalyst Poisoning | Low | Very Low | High |
| Reaction Time | 2-5 Hours | 12-24 Hours | 1-3 Hours |
| Workup | Requires quenching (NH4OH) | Aqueous separation | Hazardous waste |
| Best for: | General Pyrimidines | Temp-sensitive substrates | Simple Aryl Bromides |
Visual Workflow: Decision Matrix
Figure 2: Diagnostic logic for resolving yield issues in cyanation reactions.
References
-
Vertex Pharmaceuticals Strategy
-
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[2]
- Context: Establishes the role of reducing agents and sparging to minimize homocoupling.
-
Source:
-
-
The Cohen-Buchwald Protocol
-
The Beller Protocol (Ferrocyanide)
-
Mechanistic Review
-
Zinc Activation Strategy
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
Technical Support Center: Sodium Ethoxide Reactions with Chloropyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the reaction of sodium ethoxide with chloropyrimidines.
Q1: My reaction yield of the desired alkoxypyrimidine is consistently low. What are the likely causes?
Low yields are frequently traced back to the degradation of sodium ethoxide by moisture. Sodium ethoxide is extremely hygroscopic and readily reacts with water to form sodium hydroxide and ethanol.[1][2][3] This hydrolysis reduces the concentration of the active nucleophile, the ethoxide ion, thereby decreasing the yield of your desired product.
Q2: I am observing the formation of a significant amount of a hydroxylated pyrimidine byproduct. Why is this happening?
The presence of a hydroxylated pyrimidine strongly suggests that sodium hydroxide is present in your reaction mixture. As mentioned, water contamination leads to the formation of sodium hydroxide.[2][4] Both ethoxide and hydroxide ions can act as nucleophiles, but hydroxide will lead to the formation of the undesired hydroxypyrimidine.
Q3: My results are not reproducible from one experiment to the next, even though I follow the same procedure. What could be the issue?
Inconsistent results are a classic sign of variable moisture content in your reagents or reaction setup. Even commercially available sodium ethoxide can have varying levels of degradation due to moisture exposure during storage.[1] Ensuring strictly anhydrous conditions is paramount for achieving reproducible outcomes.
Q4: How can I be sure my sodium ethoxide is of good quality?
Freshly prepared sodium ethoxide is a white to pale yellow powder.[2] A darkened or discolored appearance can indicate degradation.[1] For critical applications, it is best to use freshly opened containers of high-purity sodium ethoxide or to prepare it fresh from sodium metal and anhydrous ethanol.[5][6]
Q5: What is the fundamental reaction mechanism at play?
The reaction of a chloropyrimidine with sodium ethoxide is a nucleophilic aromatic substitution (SNAr).[7][8][9] In this mechanism, the electron-rich ethoxide ion attacks the electron-deficient pyrimidine ring, displacing the chloride leaving group. The success of this reaction is highly dependent on the nucleophilicity of the ethoxide, which is compromised by the presence of water.
II. Troubleshooting Guide: The Impact of Moisture
This section provides a more detailed breakdown of problems arising from moisture contamination and the corresponding solutions.
Problem 1: Reduced Reaction Rate and Incomplete Conversion
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting chloropyrimidine remaining even after extended reaction times.
-
Root Cause: The concentration of the active nucleophile, sodium ethoxide, is diminished due to hydrolysis. The resulting sodium hydroxide is generally a less effective nucleophile for this specific transformation under these conditions.
-
Solution:
-
Ensure Anhydrous Reagents and Solvents: Use freshly distilled, anhydrous ethanol. If preparing sodium ethoxide in situ, ensure the ethanol is absolutely dry.[10] Commercially available anhydrous solvents should be used from a freshly opened bottle or dried over molecular sieves.[11]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[12][13][14] This prevents atmospheric moisture from entering the reaction vessel.
-
Problem 2: Formation of Insoluble Precipitates and Complex Reaction Mixtures
-
Symptom: The reaction mixture becomes heterogeneous with the formation of unexpected solids, and purification is difficult.
-
Root Cause: The formation of sodium hydroxide and potentially other degradation products can lead to the precipitation of various sodium salts.[1] These byproducts can complicate the workup and purification process.
-
Solution:
-
Proper Handling of Sodium Ethoxide: Handle solid sodium ethoxide in a glove box or under a stream of inert gas.[15][16] Weigh it out quickly and ensure the reaction flask is immediately sealed and purged with an inert gas.
-
Solvent Choice: While ethanol is the most common solvent, ensure it is of the highest purity and appropriately dried.
-
Visualizing the Detrimental Effect of Moisture
The following diagram illustrates how the presence of water disrupts the intended reaction pathway.
Sources
- 1. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. The embodiment of strong hydrolysis degree of solid sodium ethoxide-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 4. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. brainly.in [brainly.in]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. kintekfurnace.com [kintekfurnace.com]
- 14. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. gelest.com [gelest.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
